Di-tert-butyl 2-oxobutanedioate
Overview
Description
Di-tert-butyl 2-oxobutanedioate is an organic compound with the molecular formula C12H20O5. It is a derivative of butanedioic acid, where two tert-butyl groups are attached to the ester functionalities. This compound is often used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-oxobutanedioate can be synthesized through the esterification of butanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
Butanedioic acid+2tert-butyl alcoholacid catalystDi-tert-butyl 2-oxobutanedioate+water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of butanedioic acid derivatives.
Reduction: Formation of di-tert-butyl butanediol.
Substitution: Formation of various substituted butanedioates.
Scientific Research Applications
Di-tert-butyl 2-oxobutanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for functional groups in biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl 2-oxobutanedioate involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo nucleophilic attack, leading to the formation of various intermediates. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl malonate: Similar structure but with a different central carbonyl group.
Di-tert-butyl succinate: Similar ester functionalities but with a different carbon backbone.
Di-tert-butyl fumarate: Similar ester groups but with a different double bond configuration.
Uniqueness
Di-tert-butyl 2-oxobutanedioate is unique due to its specific ester configuration and the presence of tert-butyl groups, which provide stability and influence its reactivity. This makes it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
ditert-butyl 2-oxobutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h7H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHASLISSLCURV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507954 | |
Record name | Di-tert-butyl 2-oxobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64336-61-4 | |
Record name | Di-tert-butyl 2-oxobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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